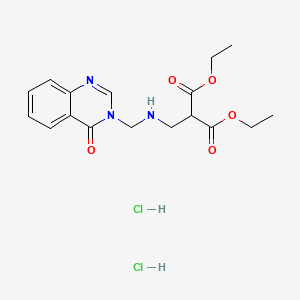![molecular formula C16H24O2 B14444674 [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate CAS No. 79211-55-5](/img/structure/B14444674.png)
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is an organic compound with the molecular formula C15H22O2. It is commonly used in the fragrance industry due to its pleasant odor. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate typically involves the esterification of [3-(4-Tert-butylphenyl)-2-methylpropanol] with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanoic acid].
Reduction: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanol].
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a fragrance component in pharmaceutical formulations.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
作用机制
The mechanism of action of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
相似化合物的比较
Similar Compounds
- [3-(4-Tert-butylphenyl)-2-methylpropanol]
- [4-Tert-butylphenyl acetate]
- [4-Tert-butylbenzyl acetate]
Uniqueness
[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. The presence of the tert-butyl group enhances its stability and resistance to metabolic degradation, making it a preferred choice in fragrance formulations.
属性
CAS 编号 |
79211-55-5 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC 名称 |
[3-(4-tert-butylphenyl)-2-methylpropyl] acetate |
InChI |
InChI=1S/C16H24O2/c1-12(11-18-13(2)17)10-14-6-8-15(9-7-14)16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
InChI 键 |
FPBJKPITUGVFRM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



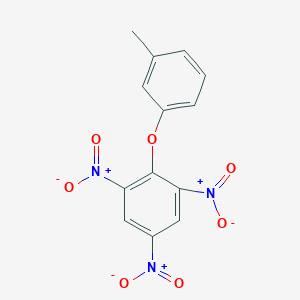


![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)


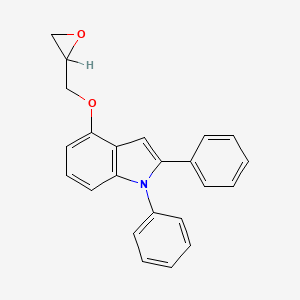
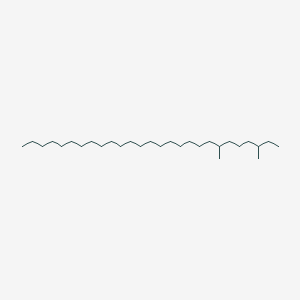
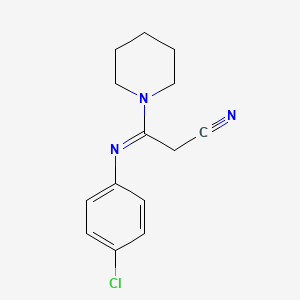
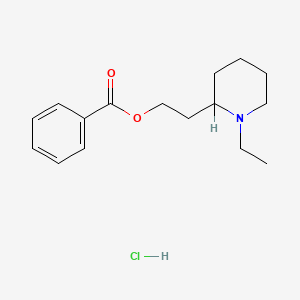
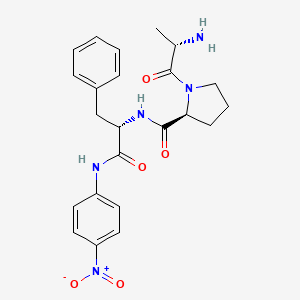
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
